(Dibutylamino)acetonitrile

Overview

Description

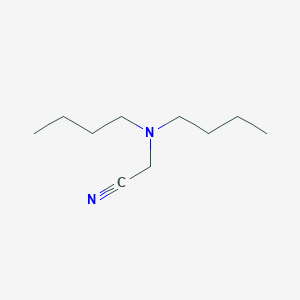

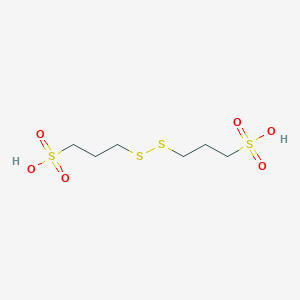

“(Dibutylamino)acetonitrile” is a chemical compound with the molecular formula C10H20N2 . It has an average mass of 168.279 Da and a monoisotopic mass of 168.162643 Da .

Molecular Structure Analysis

The molecular structure of “(Dibutylamino)acetonitrile” involves a complex microscopic structure in which most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .Chemical Reactions Analysis

Acetonitrile, a related compound, has been widely used in electrogenerated chemiluminescence (ECL)-based imaging analysis . ECL is a production of light by an excited luminophore species generated during an electrochemical reaction .Scientific Research Applications

Organic Synthesis Intermediate

(Dibutylamino)acetonitrile: is widely used as an intermediate in organic synthesis. Its ability to act as a nucleophile makes it a valuable component in the synthesis of various nitrogen-containing compounds. The molecule can undergo reactions such as cyanomethylation and amidation, contributing to the formation of complex organic structures .

Solvent for Electrochemical Reactions

Due to its high relative permittivity and good conductivity, (Dibutylamino)acetonitrile serves as an excellent solvent for electrochemical reactions. It facilitates the dissociation of ion pairs into free ions, which is crucial for the efficiency of electrochemical processes .

Catalyst in Carbon-Heteroatom Bond Formation

In catalyzed carbon-heteroatom bond formation, (Dibutylamino)acetonitrile can be used to improve the efficiency of the reaction. Its properties help in stabilizing the transition state and promoting the formation of the desired bonds .

Synthon in Heterocyclic Compound Formation

The molecule’s structure allows it to be an important synthon in the formation of heterocyclic compounds. It can participate in various ring-closure reactions, leading to the synthesis of pharmacologically active heterocycles .

Nucleophilic Agent in Cyanomethylation

(Dibutylamino)acetonitrile can act as a nucleophilic agent in cyanomethylation reactions. This application is particularly useful in the modification of organic molecules to introduce nitrile groups, which can further undergo transformation into carboxylic acids, amides, and other functional groups .

Reactant in Amidation Processes

The compound is also employed in amidation processes where it reacts with carboxylic acids or their derivatives to form amides. This reaction is significant in the synthesis of peptides and proteins, which are fundamental to various biological processes .

Mechanism of Action

Target of Action

(Dibutylamino)acetonitrile is a chemical compound that has been used in various applications, including as a coreactant in electrogenerated chemiluminescence (ECL) processes . The primary targets of (Dibutylamino)acetonitrile in these processes are the electrode materials and the luminophores .

Mode of Action

In ECL, (Dibutylamino)acetonitrile interacts with its targets through electron-transfer reactions. This interaction initiates a cascade of chemical reactions that generate an electronically excited state of the luminophore . The luminophore then relaxes to the ground state by emitting a photon, producing light .

Biochemical Pathways

It is known that the compound plays a role in the generation of the electronically excited state of the luminophore in ecl processes . This involves exergonic electron-transfer reactions, which are part of the energetic and kinetic aspects of ECL .

Result of Action

The primary result of (Dibutylamino)acetonitrile’s action in ECL processes is the production of light. This is achieved through the generation of an electronically excited state of the luminophore, which emits a photon as it relaxes to the ground state .

Action Environment

The action, efficacy, and stability of (Dibutylamino)acetonitrile can be influenced by various environmental factors. For instance, in ECL processes, the nature of the electrode materials and the luminophores can affect the compound’s action . Additionally, the overall reaction environment, including factors such as temperature, pH, and the presence of other chemicals, may also play a role.

Safety and Hazards

Future Directions

Acetonitrile, a related compound, has been widely used as an organic solvent and as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .

properties

IUPAC Name |

2-(dibutylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVXOYNIUUYGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170999 | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18071-38-0 | |

| Record name | 2-(Dibutylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18071-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dibutylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dibutylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)

![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)

![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)